molecular formula C7H8ClNO3 B103986 Ethyl 5-chloro-3-methylisoxazole-4-carboxylate CAS No. 3356-94-3

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

Cat. No. B103986
CAS RN: 3356-94-3
M. Wt: 189.59 g/mol
InChI Key: UGTFATLKCZMRGT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethyl ester group at the 4-position and the chloro and methyl substituents at the 5- and 3-positions, respectively, make this compound a versatile intermediate for the synthesis of various substituted oxazoles, which are important in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of ethyl 5-chloro-3-methylisoxazole-4-carboxylate and its derivatives can be achieved through various synthetic routes. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a starting material, which can undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions to yield a series of substituted oxazoles . Another method includes the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which allows for the selective transformation into homologated methyl esters after deprotection . Additionally, the compound can be synthesized from ethyl acetoacetate, followed by treatment with hydroxylamine hydrochloride, and further converted into various derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-3-methylisoxazole-4-carboxylate derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound, ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, was determined by X-ray analysis, which helps in understanding the rearrangement products of isoxazole derivatives .

Chemical Reactions Analysis

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and its derivatives undergo various chemical reactions. For instance, the reaction with 2-chloropyrimidine and 2-chlorobenzoxazole yields isoxazolones with substituted pyrimidine and benzoxazole rings . Photolysis of a related compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, generates a carbene that can be captured by different nucleophiles . Moreover, the compound can react with hydroxylamine to produce isoxazole derivatives with potential liquid crystalline properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloro-3-methylisoxazole-4-carboxylate derivatives are influenced by their molecular structure. These properties are essential for the application of these compounds in various fields. For example, the study of their liquid crystalline properties is important for materials science applications . The cytostatic properties of some derivatives have been examined, showing potential for use in medicinal chemistry . The hydrogen-bonded supramolecular structures of related compounds also contribute to their chemical behavior .

Scientific Research Applications

Synthesis of Biomimetic Compounds

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is used in the synthesis of biomimetic compounds. A study demonstrated the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are important for the biomimetic synthesis of α-cyclopiazonic acid, a key compound in natural product synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Immunomodulatory Properties

Research has shown that derivatives of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate exhibit immunomodulating actions. For instance, substituted phenylamides of 5-Amino-3-methylisoxazole-4-carboxylic Acid, prepared using ethyl chloroformate, have been evaluated for their immunological activities (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).

Deamination Studies

The compound has been studied for its behavior during deamination processes. The deamination of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate led to insights into new methods for producing immunomodulatory agents (Ryng & Szostak, 2009).

Formation of Rearrangement Products

Research on the reaction of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate with other compounds has provided insights into the formation of unexpected products through rearrangement processes, contributing to the understanding of chemical reaction mechanisms (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

Ring Transformation Studies

A novel base-catalysed ring transformation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate into other chemical structures has been studied, contributing to the field of synthetic organic chemistry (Doleschall & Seres, 1988).

Controlled-Release Formulations

This compound is used in the development of controlled-release formulations for fungicides, demonstrating its potential in agricultural applications (Tai, Liu, Shen Yongjia, & Si, 2002).

Synthesis of Chiral Compounds

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate has been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, which are important in the development of pharmaceuticals (Cox, Prager, Svensson, & Taylor, 2003).

Safety And Hazards

This compound is classified as dangerous with hazard statements H225-H315-H319-H335 . This means it is highly flammable liquid and vapor (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTFATLKCZMRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510054
Record name Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-3-methylisoxazole-4-carboxylate

CAS RN

3356-94-3
Record name Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Adembri, A Camparini, F Ponticelli… - Journal of the Chemical …, 1975 - pubs.rsc.org
The preparation of 3-methylisoxazolo[4,5-c]pyridine and some derivatives is described. As expected, the 4-position of this system is the most reactive towards nucleophiles. …
Number of citations: 11 pubs.rsc.org

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